1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is characterized by its unique bicyclic structure. This compound exhibits significant pharmacological properties and has been the subject of various studies due to its potential therapeutic applications. It is classified as a benzodiazepine derivative, which typically exhibits sedative, anxiolytic, and muscle relaxant effects.
The synthesis of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through several methods. One efficient route involves the Vilsmeier reaction using dimethylformamide and phosphorus oxychloride. A more contemporary method employs dimethylformamide-dimethylacetal as a solvent, which yields the compound with higher purity and yield. In a typical procedure, the starting materials are stirred at elevated temperatures (around 100 °C) for several hours, followed by cooling and recrystallization from diethyl ether to obtain the desired product in approximately 75% yield .
The reaction mechanism generally involves the formation of an iminium ion intermediate, which subsequently undergoes cyclization to form the benzodiazepine structure. The specific conditions such as temperature and reaction time are critical for optimizing yield and purity.
The molecular formula of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is . Its structure features a benzodiazepine core with two methyl groups at the 1 and 3 positions and a phenyl group at the 4 position. The compound's stereochemistry is crucial for its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into its structure:
The compound can participate in several chemical reactions typical of benzodiazepines. These include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or develop new derivatives with improved efficacy.
The reactivity of this compound can be attributed to its electron-rich nitrogen atoms and reactive carbonyl groups. Understanding these properties allows chemists to predict possible reaction pathways and outcomes.
The mechanism of action of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one primarily involves its interaction with the gamma-Aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, this compound promotes sedation and anxiolysis.
Pharmacological studies indicate that compounds in this class can effectively modulate GABA receptor activity, leading to increased inhibitory neurotransmission. This effect is quantified through various assays measuring receptor binding affinity and functional activity .
The compound typically appears as a crystalline solid with a melting point around 221–223 °C. It is soluble in organic solvents like dimethylformamide but less soluble in water.
Key chemical properties include:
These properties are essential for understanding how the compound behaves under physiological conditions and its potential for therapeutic use.
1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been explored for various applications in medicinal chemistry:
Ongoing studies aim to further elucidate its pharmacological profile and explore new therapeutic applications within neurology and psychiatry .
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5